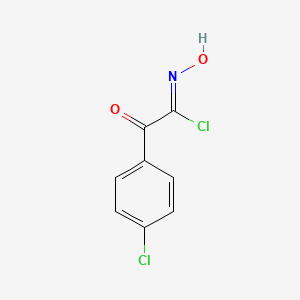

4-Chlorophenylglyoxylohydroxamyl Chloride

Description

4-Chlorophenylglyoxylohydroxamyl Chloride is a chemical compound with the molecular formula C8H5Cl2NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group, a glyoxylohydroxamyl group, and a chloride group, which contribute to its unique chemical properties.

Properties

CAS No. |

6305-05-1 |

|---|---|

Molecular Formula |

C8H5Cl2NO2 |

Molecular Weight |

218.03 g/mol |

IUPAC Name |

(1E)-2-(4-chlorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride |

InChI |

InChI=1S/C8H5Cl2NO2/c9-6-3-1-5(2-4-6)7(12)8(10)11-13/h1-4,13H/b11-8+ |

InChI Key |

KPMRXNMLJSQAQE-DHZHZOJOSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C(=NO)Cl)Cl |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C(=N\O)/Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=NO)Cl)Cl |

Other CAS No. |

6305-05-1 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Preparation Methods

Chlorination of 4-Xylyl Alcohols

- Starting Material: 4-Xylyl alcohols (4-methylbenzyl alcohol derivatives)

- Catalyst: Dibenzoyl peroxide

- Chlorinating Agent: Chlorine gas

- Reaction Conditions:

- Chlorine is introduced gradually under controlled temperature (55–75°C)

- Triethanolamine is used as an additive to inhibit undesired chlorination on the phenyl ring

- The reaction is monitored by gas chromatography (GC) to ensure the chlorination of the methyl group without excessive side reactions

- Outcome: Formation of 4-chloromethyl benzyl chloride crude product with minimal residual hydroxyl groups (<0.05%)

- By-products: Minor amounts (<5%) of 4-hydroxymethyl benzoic acids, which can be further utilized in subsequent steps

This step is critical for introducing the chloromethyl functionality while preserving the aromatic ring integrity.

Hydrolysis of the Chlorinated Intermediate

- Process: The chlorinated crude product is subjected to controlled hydrolysis by slow addition of water at elevated temperatures.

- Goal: Convert the chlorinated methyl group into a hydroxyl or carboxyl intermediate suitable for further acylation.

- Control: The reaction is stopped when the residual chlorinated intermediate is below 0.05%, ensuring completion.

- Note: The by-product 4-hydroxymethyl benzoic acid formed here serves as a raw material for the next acylation step.

Acylation with Oxalyl Chloride under DMF Catalysis

- Reagents: Hydrolysate from step 2 and excess oxalyl chloride

- Catalyst: Dimethylformamide (DMF), used in catalytic amounts (~2g per ~2636g ether solvent)

- Reaction Conditions:

- Oxalyl chloride is added dropwise at controlled rates (~100 g/h)

- Reaction temperature maintained near room temperature

- Reaction time approximately 14 hours with continuous stirring

- Monitoring: GC tracking to ensure conversion to 4-chloromethyl benzoic acid chloride with purity >96%

- Post-Reaction: Removal and recovery of oxalyl chloride and solvent by normal pressure distillation, neutralization of residual system with dilute caustic soda to pH 7-8, and vacuum distillation to isolate the final product.

- Yield and Purity: Approximately 88.8% yield with 99.4% purity of 4-chloromethyl benzoic acid chloride obtained.

This acylation step effectively converts the hydroxy or carboxyl intermediate into the target acyl chloride, crucial for the final compound synthesis.

Summary Table of Preparation Steps

| Step No. | Stage | Key Reagents & Catalysts | Conditions | Monitoring & Control | Yield & Purity |

|---|---|---|---|---|---|

| 1 | Chlorination | 4-Xylyl alcohol, Cl2, dibenzoyl peroxide, triethanolamine | 55–75°C, controlled Cl2 flow, GC monitoring | Residual hydroxyl ≤0.05% | Crude chlorinated product (~560g) |

| 2 | Hydrolysis | Water | Elevated temperature, slow addition | Residual chlorinated ≤0.05% | Hydrolysate with minor by-products |

| 3 | Acylation (Oxalyl chloride) | Hydrolysate, oxalyl chloride, DMF catalyst | Room temperature, dropwise addition, 14h reaction | GC tracking, pH neutralization | Yield 88.8%, purity 99.4% |

Additional Research Findings and Notes

- The use of dibenzoyl peroxide as a radical initiator in chlorination ensures selective substitution on the methyl group rather than the aromatic ring.

- Triethanolamine acts as an inhibitor to prevent phenyl ring chlorination, improving product selectivity.

- The hydrolysis step, while producing minor by-products, leverages these for the subsequent acylation, enhancing overall process efficiency.

- DMF catalysis in acylation is a well-established method to activate oxalyl chloride, facilitating smooth conversion to acid chlorides.

- The process includes recovery and recycling of solvents and reagents (oxalyl chloride, ether), aligning with green chemistry principles and cost-effectiveness.

- Temperature and addition rates are strictly controlled to minimize side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenylglyoxylohydroxamyl Chloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can yield amines or hydroxylamines.

Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions include:

Oximes: From oxidation reactions.

Amines: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-Chlorophenylglyoxylohydroxamyl Chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chlorophenylglyoxylohydroxamyl Chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Chlorophenylglyoxylamide: Similar structure but lacks the hydroxamyl group.

4-Chlorophenylglyoxylohydroxamic Acid: Similar structure but with a hydroxamic acid group instead of a chloride group.

4-Chlorophenylglyoxylate: Similar structure but with an ester group.

Uniqueness

4-Chlorophenylglyoxylohydroxamyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Biological Activity

4-Chlorophenylglyoxylohydroxamyl Chloride (CAS No. 6305-05-1) is a chemical compound recognized for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is C8H5Cl2NO2, and it contains a chlorophenyl group, a glyoxylohydroxamyl group, and a chloride group, which contribute to its unique biological activities and chemical properties.

4-Chlorophenylglyoxylohydroxamyl Chloride can be synthesized through various methods, typically involving the reaction of 2,4’-Dichloroacetophenone with hydroxylamine hydrochloride in the presence of a base. The synthesis may require specific conditions such as controlled temperature and the use of organic solvents like dichloromethane.

Synthetic Route Example

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Reaction of 2,4’-Dichloroacetophenone with hydroxylamine hydrochloride | Base (e.g., sodium hydroxide) |

| 2 | Chlorination | Controlled temperature |

| 3 | Purification | Recrystallization and distillation |

Biological Activity

4-Chlorophenylglyoxylohydroxamyl Chloride exhibits significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. Its mechanism of action primarily involves interactions with enzymes and proteins, leading to alterations in metabolic pathways.

The compound can inhibit enzyme activity by binding to the active sites or altering enzyme conformation. This interaction can disrupt cellular processes, making it a candidate for further research in drug development.

Case Studies and Research Findings

- Enzyme Inhibition : Research has shown that 4-Chlorophenylglyoxylohydroxamyl Chloride acts as an inhibitor of serine proteases, which are critical in various biological processes including viral replication (e.g., hepatitis C virus NS3-NS4A protease) .

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : Investigations into its anticancer effects have indicated that it may induce apoptosis in cancer cell lines through pathways involving oxidative stress .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Chlorophenylglyoxylohydroxamyl Chloride, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorophenylglyoxylamide | Lacks hydroxamyl group | Moderate enzyme inhibition |

| 4-Chlorophenylglyoxylohydroxamic Acid | Hydroxamic acid group instead of chloride | Enhanced antimicrobial activity |

| 4-Chlorophenylglyoxylate | Contains ester group | Limited biological activity |

Q & A

Q. What are the common synthetic routes for 4-Chlorophenylglyoxylohydroxamyl Chloride, and what analytical techniques validate its purity?

The synthesis typically involves nitrosation of intermediates like 4-chloroacetylbiphenyl, followed by reaction with hydroxylamine hydrochloride to form hydroxamyl chloride derivatives. Key steps include Friedel-Crafts acylation using AlCl₃ as a catalyst and subsequent purification via recrystallization. Characterization employs FT-IR (to confirm functional groups like C=O and N–OH), ¹H NMR (to verify aromatic proton environments), and elemental analysis (to validate stoichiometry) .

Q. How do researchers ensure safe handling of this compound in laboratory settings?

Safety protocols align with hazardous chloride handling guidelines: use of fume hoods, nitrile gloves, and eye protection. Spill management requires inert absorbents (e.g., vermiculite), and exposure mitigation includes immediate rinsing with water for skin/eye contact. Regular air sampling and methemoglobin level monitoring are advised for occupational safety .

Q. What spectroscopic methods are critical for structural elucidation of 4-Chlorophenylglyoxylohydroxamyl Chloride?

FT-IR identifies hydroxamyl (N–OH) and carbonyl (C=O) stretches (1600–1700 cm⁻¹). ¹H NMR resolves aromatic protons (δ 7.2–8.0 ppm) and methylene bridges (δ 4.5–5.0 ppm). Mass spectrometry (LC-MS) confirms molecular weight (e.g., 194.06 g/mol for related analogs) .

Advanced Research Questions

Q. How can reaction intermediates be optimized to enhance yield in multi-step synthesis?

Optimizing nitrosation conditions (e.g., temperature control at 0–5°C, stoichiometric excess of NaNO₂) minimizes byproducts. Catalytic AlCl₃ in Friedel-Crafts acylation can be replaced with Lewis acids like FeCl₃ for milder conditions. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. What contradictions exist in reported magnetic properties of metal complexes derived from this compound, and how can they be resolved?

Discrepancies in magnetic susceptibility data (e.g., Co(II) vs. Cu(II) complexes) may arise from ligand field variations or hydrogen bonding. Advanced techniques like X-ray crystallography and SQUID magnetometry clarify geometric distortions and spin states. Comparative studies with [Ni(HLₓ)₂(H₂O)₂] complexes highlight hydration-dependent magnetism .

Q. How do environmental surfaces (e.g., indoor materials) influence the stability and reactivity of 4-Chlorophenylglyoxylohydroxamyl Chloride?

Adsorption on silica or polymer surfaces alters degradation kinetics. Microspectroscopic imaging (e.g., AFM-IR) tracks surface-mediated hydrolysis, while ToF-SIMS identifies reactive intermediates. Controlled humidity experiments (30–70% RH) reveal moisture-driven decomposition pathways .

Q. What methodologies are used to study interactions between this compound and biological macromolecules?

Isothermal titration calorimetry (ITC) quantifies binding affinity with enzymes like cytochrome P450. Molecular docking simulations (e.g., AutoDock Vina) predict interaction sites, validated via fluorescence quenching assays. In vitro studies using HepG2 cells assess cytotoxicity and metabolic stability .

Methodological Guidance for Data Interpretation

- Resolving Spectral Overlaps : For NMR, use deuterated solvents (DMSO-d₆) and 2D-COSY to distinguish overlapping aromatic signals .

- Handling Air-Sensitive Intermediates : Employ Schlenk lines for anhydrous reactions and argon purging to prevent oxidation .

- Contradictory Biological Activity Data : Cross-validate assays (e.g., MTT vs. LDH release) and control for batch-to-batch variability in compound purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.